Ring Size Dictates RNase H Inhibitory Activity
The cycloheptane-fused carboxamide derivative (NSC727447, derived from this compound) retains significant HIV-1 RNase H inhibitory activity (IC50 = 4.3 μM), whereas the direct replacement with a cyclopentane or cyclooctane ring results in complete loss of activity [1]. The cyclohexane-substituted analog (compound 6) retained measurable but significantly reduced potency (IC50 = 14 μM), representing a 3.3-fold loss in activity compared to the cycloheptane scaffold [2]. This finding was established in a dedicated structure-activity relationship study of vinylogous urea RNase H inhibitors, where the cycloheptane ring was identified as the optimal size for inhibitor potency when the 2-amino and 3-carboxamide functions remained underivatized [1].
| Evidence Dimension | HIV-1 RNase H Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 4.3 μM (cycloheptane ring, compound 1/NSC727447) |
| Comparator Or Baseline | Cyclohexane analog (compound 6): IC50 = 14 μM; Cyclopentane analog (compound 5): IC50 > 500 μM; Cyclooctane analog (compound 7): inactive |
| Quantified Difference | 3.3-fold greater potency than cyclohexane; >116-fold greater potency than cyclopentane; activity absent in cyclooctane |
| Conditions | In vitro HIV-1 RT-associated RNase H activity assay; IC50 determination using an 18-nucleotide 3′-fluorescein-labeled RNA substrate; all assays performed in triplicate |
Why This Matters
For research groups developing HIV RNase H inhibitors, selecting the cycloheptane scaffold is a critical determinant of compound activity—replacing it with a cheaper or more synthetically accessible cyclohexane analog results in a 3.3-fold potency penalty, while cyclopentane or cyclooctane analogs render the compound essentially inactive.
- [1] Wendt MD, et al. (2010) Structure-Activity Analysis of Vinylogous Urea Inhibitors of Human Immunodeficiency Virus-Encoded Ribonuclease H. Antimicrobial Agents and Chemotherapy, 54(9): 3913-3921. View Source
- [2] Wendt MD, et al. (2010) Figure 2 and associated text describing cyclohexane-substituted compound 6 IC50 = 14 μM. View Source
